molecular formula C12H16FNO B13516414 Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- CAS No. 91068-82-5

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-

Katalognummer: B13516414
CAS-Nummer: 91068-82-5
Molekulargewicht: 209.26 g/mol
InChI-Schlüssel: XPUMPEPISIBJOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- is a chemical compound with a molecular formula of C12H16FNO It is characterized by the presence of a fluorophenyl group and a tert-butylamino group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- typically involves the reaction of 4-fluoroacetophenone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- exerts its effects involves interactions with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the tert-butylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanone, 2-[(1,1-dimethylethyl)(phenylmethyl)amino]-1-(4-hydroxyphenyl)-
  • Ethanone, 1-(2-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-
  • Ethanone, 1-(2,4-dimethylphenyl)-

Uniqueness

Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and alter its reactivity compared to similar compounds without the fluorine substitution.

Eigenschaften

CAS-Nummer

91068-82-5

Molekularformel

C12H16FNO

Molekulargewicht

209.26 g/mol

IUPAC-Name

2-(tert-butylamino)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H16FNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3

InChI-Schlüssel

XPUMPEPISIBJOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(=O)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.